4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one
Overview
Description
4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazin-1-yl)methyl]-6-ethoxy-2H-chromen-2-one is a useful research compound. Its molecular formula is C27H28ClN3O4 and its molecular weight is 494.0 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one is 493.1768341 g/mol and the complexity rating of the compound is 759. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound has been studied for its potential in synthesizing new chemical entities with antimicrobial properties. For example, derivatives of 1,2,4-triazole, which share structural similarities with the compound , have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives demonstrated good to moderate activities against various microorganisms, indicating the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2010).
Structural Analysis and Crystallography
The compound's structure and crystalline form have been of interest in crystallography research. Studies on similar chromene derivatives have elucidated their crystal structures, providing insights into their molecular conformations and interactions. Such structural analyses are crucial for understanding the chemical and physical properties of these compounds, which can influence their biological activities and solubility (Manolov et al., 2012).
Anticancer Potential
Derivatives of chromene, akin to the compound , have been synthesized and assessed for their cytotoxicity against various cancer cell lines. These studies have found certain derivatives to exhibit potent activity, suggesting the potential of such compounds in anticancer drug development. The ability to induce apoptosis in cancer cells has been a particular focus, highlighting the therapeutic potential of these chemical entities (Mahmoodi et al., 2010).
Solubility and Pharmacokinetics
The solubility and partitioning behavior of similar triazole derivatives have been studied, revealing their solubility in various solvents and biological relevance. These properties are crucial for drug design, affecting the absorption, distribution, metabolism, and excretion (ADME) profile of potential pharmaceuticals. Understanding the solubility and thermodynamics of these compounds can aid in optimizing their pharmacokinetic properties for better therapeutic efficacy (Volkova et al., 2020).
Catalysis and Synthetic Applications
Research into the use of polystyrene-supported catalysts for the synthesis of Warfarin and its analogues, including structures similar to the compound in discussion, showcases the broader synthetic applications of these chemical entities. Such studies contribute to the development of more efficient and environmentally friendly synthetic routes for pharmaceuticals, demonstrating the versatility of these compounds in organic synthesis (Alonzi et al., 2014).
Properties
IUPAC Name |
4-[[4-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methyl]-6-ethoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN3O4/c1-3-33-22-7-8-25-23(15-22)20(14-26(32)35-25)16-30-9-11-31(12-10-30)17-24-18(2)34-27(29-24)19-5-4-6-21(28)13-19/h4-8,13-15H,3,9-12,16-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECWXFKOSKEVBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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